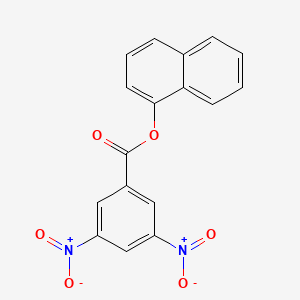

1-Naphthyl 3,5-dinitrobenzoate

Descripción general

Descripción

El 3,5-Dinitrobenzoato de 1-naftilo es un compuesto químico conocido por sus potentes efectos inhibitorios sobre la 5-lipooxigenasa (5-LOX) y la sintetasa microsomal de prostaglandina E-1 (mPGES-1). Tiene aplicaciones significativas en la investigación científica, particularmente en el estudio de la inflamación .

Mecanismo De Acción

El mecanismo de acción del 3,5-Dinitrobenzoato de 1-naftilo implica la inhibición de la 5-lipooxigenasa y la sintetasa microsomal de prostaglandina E-1. Al inhibir estas enzimas, el compuesto reduce la producción de mediadores proinflamatorios, ejerciendo así sus efectos antiinflamatorios . Los objetivos moleculares incluyen los sitios activos de estas enzimas, donde el compuesto se une y previene su actividad catalítica .

Análisis Bioquímico

Biochemical Properties

1-Naphthyl 3,5-dinitrobenzoate plays a crucial role in biochemical reactions by inhibiting specific enzymes involved in inflammation. It interacts with 5-lipoxygenase and microsomal prostaglandin E synthase-1. The inhibition of 5-lipoxygenase prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Similarly, the inhibition of microsomal prostaglandin E synthase-1 reduces the production of prostaglandin E2, another key player in inflammation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. By inhibiting the production of leukotrienes and prostaglandin E2, it can modulate cell signaling pathways involved in inflammation. This compound influences gene expression related to inflammatory responses and can alter cellular metabolism by reducing the levels of inflammatory mediators .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with 5-lipoxygenase and microsomal prostaglandin E synthase-1. By binding to these enzymes, it inhibits their activity, leading to a decrease in the production of leukotrienes and prostaglandin E2. This inhibition can result in reduced inflammation and has potential therapeutic implications for conditions characterized by excessive inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1 can diminish with prolonged exposure. Long-term studies have shown that while the compound remains effective in reducing inflammation, its potency may decrease over time due to potential degradation or adaptation of cellular mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal cellular functions have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as 5-lipoxygenase and microsomal prostaglandin E synthase-1, which are key players in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of inflammatory mediators, thereby modulating the overall inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it can exert its inhibitory effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and achieving therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles involved in inflammation through targeting signals or post-translational modifications. This localization ensures that the compound can effectively inhibit 5-lipoxygenase and microsomal prostaglandin E synthase-1, thereby reducing the production of inflammatory mediators .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 3,5-Dinitrobenzoato de 1-naftilo típicamente involucra la reacción de 1-naftol con cloruro de 3,5-dinitrobenzoílo. Esta reacción se lleva a cabo en presencia de una base, como la piridina, para facilitar el proceso de esterificación . Las condiciones de reacción a menudo incluyen calentar la mezcla para promover la formación del enlace éster.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el 3,5-Dinitrobenzoato de 1-naftilo no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar medidas de seguridad para el manejo de intermedios reactivos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3,5-Dinitrobenzoato de 1-naftilo principalmente experimenta reacciones de sustitución debido a la presencia de los grupos nitro en el anillo de benceno. Estos grupos nitro son atrayentes de electrones, haciendo que el compuesto sea susceptible al ataque nucleofílico .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en reacciones que involucran el 3,5-Dinitrobenzoato de 1-naftilo incluyen bases como la piridina y solventes como el diclorometano. Las condiciones de reacción a menudo incluyen calentamiento para facilitar el proceso de sustitución .

Productos Principales: Los principales productos formados a partir de reacciones que involucran el 3,5-Dinitrobenzoato de 1-naftilo dependen del nucleófilo específico utilizado. Por ejemplo, la reacción con un alcohol produciría un éster, mientras que la reacción con una amina produciría una amida .

Aplicaciones Científicas De Investigación

El 3,5-Dinitrobenzoato de 1-naftilo se utiliza ampliamente en la investigación científica debido a sus efectos inhibitorios sobre la 5-lipooxigenasa y la sintetasa microsomal de prostaglandina E-1. Estas enzimas están involucradas en la respuesta inflamatoria, haciendo que el compuesto sea valioso para estudiar la inflamación y desarrollar fármacos antiinflamatorios . Además, tiene aplicaciones en el estudio de enzimas metabólicas y proteasas .

Comparación Con Compuestos Similares

Compuestos Similares:

- 3,5-Dinitrobenzoato de 1-naftilo

- 3,5-Dinitrobenzoamida de 1-naftilo

- Ácido 3,5-dinitrobenzoico de 1-naftilo

Singularidad: El 3,5-Dinitrobenzoato de 1-naftilo es único debido a su acción inhibitoria dual tanto sobre la 5-lipooxigenasa como sobre la sintetasa microsomal de prostaglandina E-1. Esta inhibición dual lo hace particularmente efectivo en la reducción de la inflamación en comparación con los compuestos que solo se dirigen a una de estas enzimas .

Propiedades

IUPAC Name |

naphthalen-1-yl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O6/c20-17(12-8-13(18(21)22)10-14(9-12)19(23)24)25-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKPSINHJUWDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.